molecular formula C9H15NO4 B1319850 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid CAS No. 1101744-04-0

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid

Cat. No.: B1319850
CAS No.: 1101744-04-0
M. Wt: 201.22 g/mol
InChI Key: KEGVWNITZFTNHL-UHFFFAOYSA-N
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Description

“Methoxyacetyl chloride” is a chemical compound with the linear formula CH3OCH2COCl . It’s a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group .


Synthesis Analysis

“Methoxyacetyl chloride” can be used for methoxyacetylation of various compounds. For instance, it can be used to synthesize N-(2-methoxyacetyl)-benzamides from substituted and unsubstituted benzamides . It can also be used for the synthesis of β-lactams by reacting with imines .


Molecular Structure Analysis

The molecular weight of “Methoxyacetyl chloride” is 108.52 . The linear formula is CH3OCH2COCl .


Chemical Reactions Analysis

“Methoxyacetyl chloride” can react with various compounds in the presence of a catalyst to form different products. For example, it can react with Bilocularin A to synthesize 8-Methoxyacetoxybilocularin A .


Physical and Chemical Properties Analysis

“Methoxyacetyl chloride” is a liquid with a refractive index of 1.419 (lit.) . It has a boiling point of 112-113 °C (lit.) and a density of 1.187 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Antihistaminic Compounds 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid is utilized in the synthesis of antihistaminic compounds. Specifically, it's involved in the synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid, a key intermediate in producing 4-(2-benzothiazoyl)piperidines with potent antihistaminic activity (Maynard et al., 1993).

Peptide Synthesis and Protection The compound plays a role in peptide synthesis and protection, as demonstrated in studies involving acetylation of acid-labile amide protecting groups. These groups are critical for creating peptides via solid-phase synthesis strategies, allowing for deprotection and cleavage while retaining backbone amide protection (Quibell et al., 1994).

Labeling in Radioactive Tracers In radiochemistry, this compound derivatives are synthesized for creating tritium-labeled compounds. These labeled compounds are useful for determining the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

Synthesis of Psychotropic Medications The compound is instrumental in synthesizing novel psychotropic medications. For example, it's used in the creation of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate in producing risperidone, a psychotherapeutic drug (Ji Ya-fei, 2011).

Development of GABA Uptake Inhibitors This compound is also significant in the development of GABA uptake inhibitors. It's used in the synthesis of novel compounds for evaluating their efficacy as GABA uptake inhibitors, particularly in identifying ligands with selectivity for certain GABA transporters (Dhar et al., 1994).

Safety and Hazards

“Methoxyacetyl chloride” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It’s toxic if inhaled and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the methoxyacetyl group, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, β-PGME, a compound bearing structural similarity to the methoxyacetyl group, can be metabolized to 2-methoxypropionic acid (MPA), which has been associated with potential human developmental toxicity .

Biochemical Pathways

For example, they are involved in the shikimate pathway in higher plants and microorganisms . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .

Pharmacokinetics

It’s known that β-pgme, a structurally similar compound, can be rapidly metabolized to 2-methoxypropionic acid (mpa) with a relatively long elimination half-life (33–44 h) . This suggests that 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid may have similar ADME properties.

Result of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that temperature and humidity may play a role in its stability.

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the phosphatidylinositol/phospholipase C/calcium signaling pathway, which is crucial for nuclear receptor signaling . Additionally, it may interact with DNA-binding proteins that regulate transcription . These interactions highlight the compound’s potential impact on cellular signaling and gene expression.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to methoxyacetic acid, a related compound, has been shown to alter gene expression in mouse Leydig cells, affecting reproductive system disease, inflammatory disease, and connective tissue disorder . These changes in gene expression can lead to significant cellular effects, including altered cell adhesion and membrane signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, influencing their activity. For instance, methoxyacetic acid has been shown to rapidly and transiently affect DNA-binding proteins, which may contribute to downstream effects on gene expression . Additionally, it can modulate the activity of enzymes involved in key signaling pathways, such as the phosphatidylinositol/phospholipase C/calcium signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, methoxyacetic acid exposure has been associated with progressive changes in gene expression in cultured Leydig cells over different time points . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that methoxyacetic acid, a related compound, can induce limb abnormalities in mouse fetuses at specific dosages . Higher doses of the compound have been associated with increased toxicity and adverse effects, such as limb teratogenicity . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to methoxyacetic acid, which can enter multiple pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and amino acid metabolism . These metabolic pathways highlight the compound’s potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, methoxyacetic acid has been shown to be transported and distributed within cells, affecting its cellular localization and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, methoxyacetic acid has been observed to localize within specific cellular compartments, influencing its biochemical activity .

Properties

IUPAC Name

1-(2-methoxyacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-6-8(11)10-5-3-2-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVWNITZFTNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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